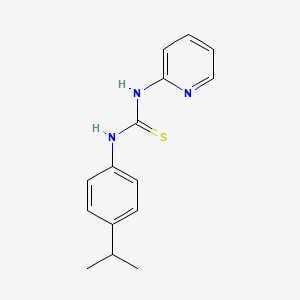

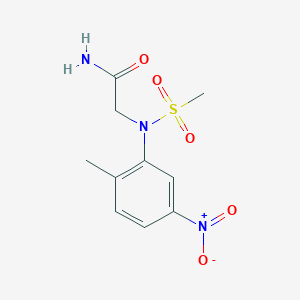

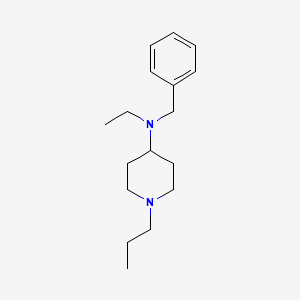

![molecular formula C9H12N2O2S B5713458 methyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate](/img/structure/B5713458.png)

methyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate, commonly known as DMPA, is a chemical compound used in scientific research as a potent inhibitor of dihydroorotate dehydrogenase (DHODH). DHODH is an essential enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for the proliferation of cancer cells and the growth of certain pathogens. Therefore, DMPA has gained significant attention as a potential drug candidate for the treatment of cancer and infectious diseases.

Wirkmechanismus

DMPA exerts its pharmacological effects by selectively inhibiting methyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate, which is a mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway. methyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate oxidizes dihydroorotate to orotate, which is then converted to uridine monophosphate (UMP) and other pyrimidine nucleotides. DMPA binds to the active site of methyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate and blocks the oxidation of dihydroorotate, leading to the depletion of pyrimidine nucleotides and the inhibition of cell proliferation.

Biochemical and Physiological Effects:

DMPA has been shown to have potent anticancer and antiparasitic effects in vitro and in vivo. In cancer cells, DMPA induces cell cycle arrest and apoptosis by depleting pyrimidine nucleotides and inhibiting DNA synthesis. In infectious diseases, DMPA kills the parasite by depleting pyrimidine nucleotides and inhibiting the growth of the pathogen. DMPA has also been shown to have anti-inflammatory effects by inhibiting the production of cytokines and chemokines.

Vorteile Und Einschränkungen Für Laborexperimente

DMPA has several advantages for use in lab experiments. It is a potent and selective inhibitor of methyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate, which makes it an ideal tool for studying the role of methyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate in cancer and infectious diseases. DMPA is also relatively easy to synthesize and has a high purity, which ensures reproducibility of experimental results. However, DMPA has some limitations for lab experiments. It is a synthetic compound that may have off-target effects or toxicity at high concentrations. Therefore, careful dose-response studies and toxicity assays are necessary to ensure the safety and specificity of DMPA in experimental systems.

Zukünftige Richtungen

For research on DMPA include:

1. Optimization of DMPA analogs with improved pharmacological properties, such as increased potency, selectivity, and bioavailability.

2. Evaluation of the efficacy of DMPA in animal models of cancer and infectious diseases, including assessment of its pharmacokinetics, toxicity, and side effects.

3. Identification of biomarkers of response to DMPA treatment in cancer and infectious diseases, which can be used to stratify patients and monitor treatment efficacy.

4. Investigation of the mechanism of resistance to DMPA in cancer and infectious diseases, which can inform the development of combination therapies and overcome drug resistance.

5. Exploration of the potential of DMPA as a tool for studying the role of methyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate in other biological processes, such as immune activation and inflammation.

Conclusion:

In conclusion, DMPA is a potent inhibitor of methyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate that has shown promising results as a potential drug candidate for the treatment of cancer and infectious diseases. DMPA exerts its pharmacological effects by selectively blocking the de novo pyrimidine biosynthesis pathway, leading to the depletion of pyrimidine nucleotides and the inhibition of cell proliferation. DMPA has several advantages for use in lab experiments, including its potency, selectivity, and reproducibility. However, further research is needed to optimize its pharmacological properties and evaluate its efficacy and safety in preclinical and clinical studies.

Synthesemethoden

DMPA is a synthetic compound that can be prepared by the reaction of 4,6-dimethyl-2-thiouracil with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction yields DMPA as a white solid with a high purity of more than 95%. The synthesis of DMPA is relatively simple and can be scaled up for large-scale production.

Wissenschaftliche Forschungsanwendungen

DMPA has been extensively studied for its potential therapeutic applications in cancer and infectious diseases. In cancer research, DMPA has shown promising results as a potent inhibitor of methyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate, which is overexpressed in many types of cancer cells. methyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate inhibition leads to the depletion of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation. DMPA has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. In infectious disease research, DMPA has been shown to inhibit the growth of various pathogens, including Plasmodium falciparum, the causative agent of malaria. methyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate is essential for the survival of the parasite during the erythrocytic stage of the life cycle, and DMPA has been shown to effectively kill the parasite in vitro and in vivo.

Eigenschaften

IUPAC Name |

methyl 2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c1-6-4-7(2)11-9(10-6)14-5-8(12)13-3/h4H,5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOUJLSGINIIIOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24780727 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Methyl 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

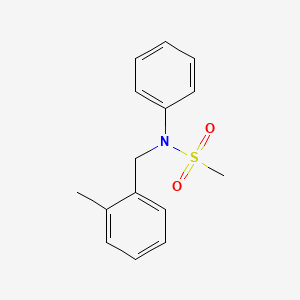

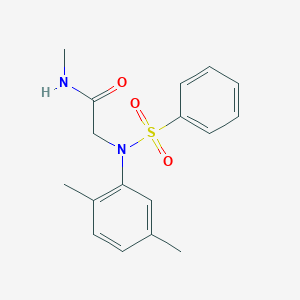

![methyl 4-({[(1-methyl-1H-1,2,3-benzotriazol-5-yl)amino]carbonyl}amino)benzoate](/img/structure/B5713403.png)

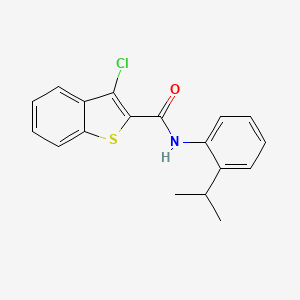

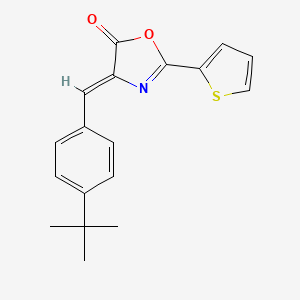

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-thienylmethyl)thiourea](/img/structure/B5713433.png)

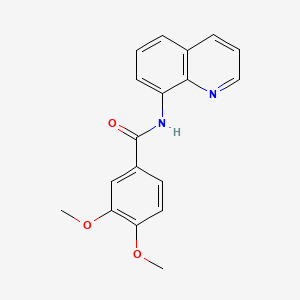

![N-(4-methoxybenzyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5713435.png)

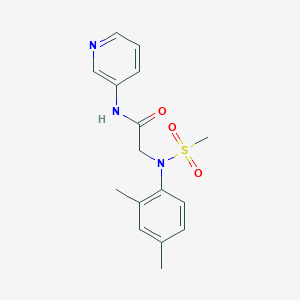

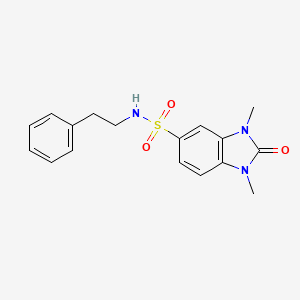

![N'-[(4-ethoxyphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5713459.png)